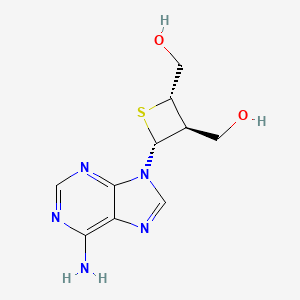
2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- typically involves multi-step organic reactions. The process begins with the preparation of the thietane ring, followed by the introduction of the purine moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic benefits. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Thietanedimethanol: Shares the thietane ring structure but lacks the purine moiety.
4-(6-amino-9H-purin-9-yl)-methanol: Contains the purine moiety but lacks the thietane ring.
Uniqueness
The uniqueness of 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- lies in its combined thietane and purine structures, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
263559-10-0 |
|---|---|
Molecular Formula |
C10H13N5O2S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
[(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)thietan-3-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c11-8-7-9(13-3-12-8)15(4-14-7)10-5(1-16)6(2-17)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,10-/m1/s1 |
InChI Key |
KHTCKRUHKATUBQ-OXOINMOOSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](S3)CO)CO)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(S3)CO)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


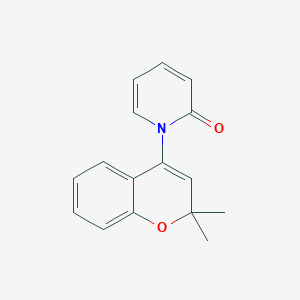
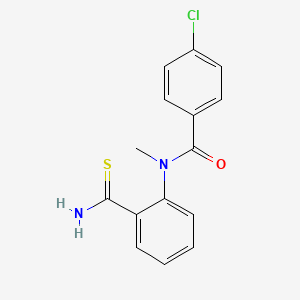

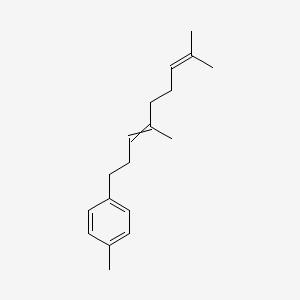
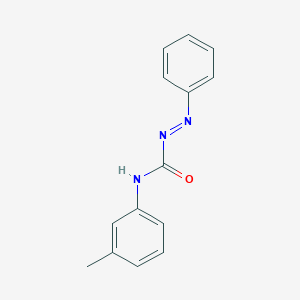
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
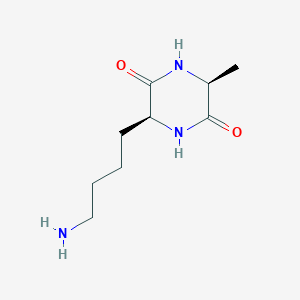

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
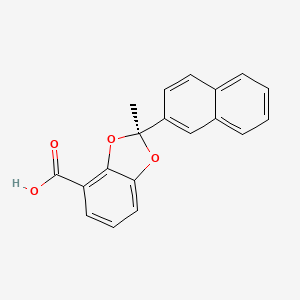
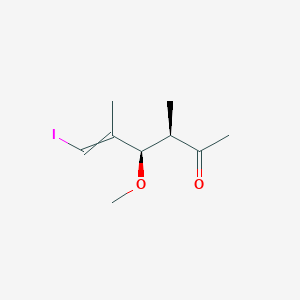

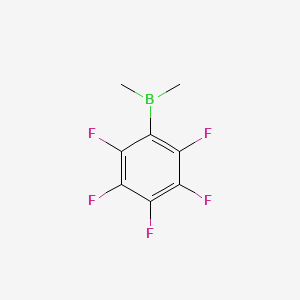
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)
